molecular formula C13H22NO5P B6605887 methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid CAS No. 2241142-36-7

methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid

Cat. No. B6605887
CAS RN: 2241142-36-7
M. Wt: 303.29 g/mol
InChI Key: HIRNAYFGYQLFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid (MPPA) is a chemical compound composed of a methyl group, an oxolan-2-yl group, a phenylethyl group, and a phosphoric acid group. It is a relatively new compound, first synthesized in 2018, and has been used in a variety of scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid is not fully understood, but it is thought to involve the formation of a complex between the methyl and oxolan-2-yl groups, which then interacts with the phenylethyl and phosphoric acid groups. This interaction results in the formation of a stable complex that can be used in various scientific research applications.
Biochemical and Physiological Effects
methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and it has been found to interact with a variety of proteins, including some involved in signal transduction pathways. It has also been found to affect the expression of certain genes, and it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, it is stable in a variety of solvents, and it is relatively non-toxic. However, it is also limited in its use as it is not soluble in water and it is not very stable in aqueous solutions.

Future Directions

There are a variety of potential future directions for methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid research. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential use in drug development. Additionally, further research into its mechanism of action and its interactions with proteins and other molecules could lead to a better understanding of its potential applications.

Synthesis Methods

Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid is synthesized using a two-step process. The first step involves the reaction of a methyl group with an oxolan-2-yl group to form an intermediate. This intermediate is then reacted with a phenylethyl group and a phosphoric acid group to form the final product. The reaction is conducted in a solvent of acetonitrile and the temperature is kept at 0-5°C. The reaction is then quenched with water and the resulting product is isolated and purified.

Scientific Research Applications

Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a fluorescent dye, and as a model compound for studying the properties of other compounds.

properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.H3O4P/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-4,6-7,12-14H,5,8-10H2,1H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRNAYFGYQLFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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